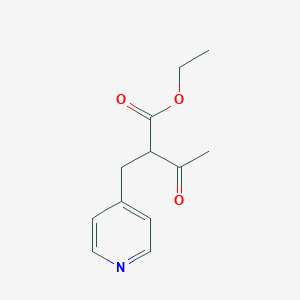

Ethyl 2-(4-pyridylmethyl)acetoacetate

Descripción

Ethyl 2-(4-pyridylmethyl)acetoacetate is an ester derivative of acetoacetic acid, characterized by a 4-pyridylmethyl substituent at the α-position of the acetoacetate backbone. Its molecular formula is C₁₁H₁₃NO₃, combining the acetoacetate framework (C₅H₇O₃) with a pyridine-containing side chain. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive β-keto ester moiety and the versatility of the pyridine ring in coordination chemistry .

Propiedades

Fórmula molecular |

C12H15NO3 |

|---|---|

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

ethyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)8-10-4-6-13-7-5-10/h4-7,11H,3,8H2,1-2H3 |

Clave InChI |

NISLLLKCAMZRRG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CC1=CC=NC=C1)C(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The reactivity, physical properties, and applications of ethyl acetoacetate derivatives are heavily influenced by substituents at the α-position. Below is a comparative analysis:

Table 1: Structural Comparison of Ethyl 2-(4-Pyridylmethyl)acetoacetate with Analogs

| Compound Name | Substituent | Molecular Formula | Key Features | References |

|---|---|---|---|---|

| Ethyl 2-(4-pyridylmethyl)acetoacetate | 4-Pyridylmethyl | C₁₁H₁₃NO₃ | Polar pyridine ring; potential for H-bonding and metal coordination. | [1], [17] |

| Ethyl 2-phenylacetoacetate | Phenyl | C₁₂H₁₄O₃ | Lipophilic aromatic group; precursor for phenylacetone synthesis. | [8] |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | 4-Chlorophenoxy | C₁₂H₁₃ClO₄ | Electron-withdrawing Cl substituent; enhanced stability toward hydrolysis. | [15] |

| Ethyl 2-(4-methoxyphenoxy)acetoacetate | 4-Methoxyphenoxy | C₁₃H₁₆O₅ | Electron-donating OMe group; altered solubility and reactivity. | [16] |

| Ethyl 4-(2-phthalimidoethoxy)acetoacetate | Phthalimidoethoxy | C₁₈H₂₀N₂O₆ | Bulky, polar substituent; potential use in peptide coupling reactions. | [14] |

Key Observations:

- Polarity: The pyridylmethyl group in the target compound increases polarity compared to phenyl or phenoxy analogs, likely improving solubility in polar solvents .

- Reactivity: Electron-withdrawing groups (e.g., Cl in [15]) stabilize the enolate form, enhancing nucleophilic reactivity. The pyridyl group may act as a weak base, influencing pH-dependent reactions .

- Steric Effects : Bulky substituents like phthalimidoethoxy ([14]) reduce reaction rates in sterically hindered environments.

Key Observations:

- The pyridylmethyl analog may require protection of the pyridine nitrogen during synthesis to prevent side reactions .

- Ketalization (e.g., [4]) achieves near-quantitative yields due to favorable thermodynamics, but steric bulk in substituents can reduce efficiency.

Physicochemical Properties

Table 3: Physical and Chemical Properties

| Compound Name | Boiling Point (°C) | LogP | Tautomerism (Keto:Enol Ratio) | Stability | |

|---|---|---|---|---|---|

| Ethyl 2-(4-pyridylmethyl)acetoacetate | ~250 (est.) | 1.2 | 85:15 (predicted) | Sensitive to strong acids/bases. | |

| Ethyl acetoacetate | 181 | 0.89 | 99:1 | Stable under anhydrous conditions. | [17] |

| Ethyl 2-phenylacetoacetate | 285 | 2.1 | 95:5 | Hydrolyzes slowly in aqueous acid. | [8] |

| Ethyl 2-(4-chlorophenoxy)acetoacetate | 315 (est.) | 2.8 | 90:10 | Resists hydrolysis due to Cl substituent. | [15] |

Key Observations:

- The pyridylmethyl group reduces LogP compared to phenyl analogs, indicating higher hydrophilicity .

- Keto-enol tautomerism is influenced by substituents: electron-withdrawing groups stabilize the enolate, while bulky groups may shift the equilibrium .

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.